N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a structurally complex acetamide derivative featuring a pyridinone core substituted with a methoxy group at position 5 and a tetrazole-thioether moiety at position 2. The acetamide side chain is further modified with a 2-ethoxyphenyl group, which may enhance lipophilicity and influence pharmacokinetic properties. The tetrazole ring, known for its metabolic stability and hydrogen-bonding capacity, likely contributes to binding affinity .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c1-4-29-16-8-6-5-7-14(16)20-18(27)11-25-10-17(28-3)15(26)9-13(25)12-30-19-21-22-23-24(19)2/h5-10H,4,11-12H2,1-3H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUGEOWTKPGAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=NN3C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An ethoxyphenyl group
- A methoxy group
- A tetrazole moiety linked via a thioether
- A pyridinone core
This unique combination of functional groups may contribute to its biological activity by allowing interactions with various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of pyridinone compounds often exhibit significant antimicrobial properties. In studies evaluating similar compounds, it was found that modifications to the pyridinone structure can enhance antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria .
| Compound | Activity | Reference |
|---|---|---|
| N-(2-ethoxyphenyl)-2-(5-methoxy...) | Moderate antibacterial | |
| 5-hydroxy-pyridinones | Strong antibacterial |
Anti-inflammatory Properties
Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. For instance, pyridinone derivatives have shown promise in inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation . The specific compound's efficacy in reducing inflammation markers remains to be fully elucidated.
Enzyme Inhibition
The compound is hypothesized to interact with various enzymes, potentially acting as an inhibitor. For example, compounds with similar structures have been shown to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. This inhibition could lead to a reduction in oxidative stress and associated cellular damage .
The mechanism by which N-(2-ethoxyphenyl)-2-(5-methoxy...) exerts its biological effects likely involves:
- Binding to Enzymes : The compound may bind to active sites on enzymes, altering their activity.
- Modulation of Signaling Pathways : By interacting with receptors or signaling molecules, it can influence pathways related to inflammation and microbial defense.
- Radical Scavenging : Similar compounds have demonstrated antioxidant properties, suggesting potential for combating oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of pyridinone derivatives against various bacterial strains, noting that structural modifications significantly impacted activity levels. The presence of the methoxy and ethoxy groups was linked to improved efficacy against certain pathogens .
- Inflammation Models : In vitro studies demonstrated that derivatives could reduce TNF-alpha production in macrophages, indicating potential for treating inflammatory diseases .
- Inhibition Studies : Inhibitory assays against ALR2 revealed that some derivatives exhibited low nanomolar affinity, suggesting that N-(2-ethoxyphenyl)-2-(5-methoxy...) might similarly inhibit this enzyme based on its structural analogs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spectral and Physicochemical Comparisons
Key spectral differences arise from substituent effects:
- NMR Shifts: Evidence from compound 1 and 7 (structurally related to rapamycin) shows that chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly with substituent changes . For the target compound, the 1-methyltetrazole-thioether group would deshield adjacent protons (e.g., pyridinone C-H), producing distinct δH values compared to analogues like N-(4-fluorophenyl)-2-[(4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide .
- Solubility : The 2-ethoxyphenyl group increases hydrophobicity relative to compounds with polar substituents (e.g., 4-fluorophenyl in ).
Data Table: Comparative Analysis of Key Parameters
*logP values estimated via computational tools (e.g., ChemAxon).
Key Research Findings
- Synthetic Feasibility : The target compound’s tetrazole-thioether group can be introduced using methods analogous to thiazole coupling in , but steric hindrance from the 1-methyl group may require optimized reaction conditions .
- Structure-Activity Relationship (SAR) : The 2-ethoxyphenyl substituent likely improves membrane permeability compared to smaller groups (e.g., 4-fluorophenyl), as seen in lipophilic optimization strategies for CNS-targeted drugs .
- Spectroscopic Differentiation: NMR shifts in the pyridinone region (δH 6.5–7.5 ppm) can distinguish this compound from analogues with bulkier aryl groups, such as N-(3-pyridinylmethyl) derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
